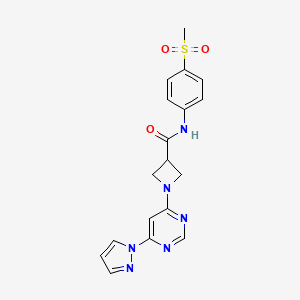

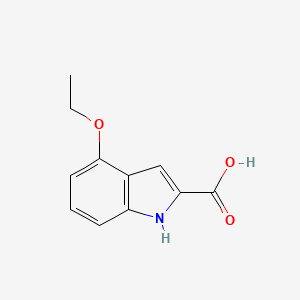

![molecular formula C19H26ClN5O2S B2546071 N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216756-04-5](/img/structure/B2546071.png)

N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been explored for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the reaction of N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazine hydrate or monosubstituted hydrazines, which yields pyrazole-4-carboxamides in good yields . Another method includes the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines in formic acid, leading to the formation of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was determined using single crystal X-ray diffraction (XRD) . Additionally, vibrational spectroscopy, such as FT-IR, and computational methods like Density Functional Theory (DFT), can be employed to optimize molecular structures and predict vibrational frequencies .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reactivity of such compounds can be influenced by the planarity of the CH3 groups linked to the nitrogen atom, which can facilitate σ to σ* and σ to π* transitions, potentially increasing the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility and stability, can be significantly affected by their molecular structure. For example, the solvation energy values observed for the free base and cationic species of a pyrazole derivative indicate high solubility in solution . The stability of these species in solution can be supported by Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) studies .

Relevant Case Studies

Although the specific compound has not been directly studied in the provided papers, related pyrazole derivatives have been evaluated for their biological activities. For instance, a novel antitumor compound, structurally similar to pyrazole derivatives, demonstrated significant antitumor activity in murine tumor systems and inhibited metastasis, suggesting the potential of pyrazole derivatives in cancer therapy . Additionally, in vitro antidiabetic and antioxidant activities were revealed for a synthesized pyrazole derivative, and molecular docking studies suggested that it could inhibit α-glucosidase, an enzyme relevant to diabetes management .

Scientific Research Applications

Cytotoxic Activity and Anticancer Potential

Carboxamide derivatives of certain chemical structures, including those with benzothiazole units, have shown significant cytotoxic activity against various cancer cell lines. These compounds have been tested for growth inhibitory properties against murine leukemia, lung carcinoma, and human leukemia cell lines, demonstrating potent cytotoxic effects. Some of these derivatives have been evaluated in vivo against colon tumors in mice, showing promising curative effects in certain cases. This highlights the potential of these compounds in anticancer research and drug development (Deady et al., 2003).

Antimicrobial Activity

Compounds featuring benzothiazole and pyrazole units have been synthesized and screened for antimicrobial activity. Novel analogs created through this synthesis process have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates the potential use of such compounds in developing new antimicrobial agents (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. These studies have found that such compounds can offer significant protection against steel corrosion, suggesting their potential application in industrial processes and materials science to enhance the durability of metals (Hu et al., 2016).

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S.ClH/c1-13-11-16(21-23(13)4)18(25)24(10-6-9-22(2)3)19-20-15-8-7-14(26-5)12-17(15)27-19;/h7-8,11-12H,6,9-10H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYDUMHPBURKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

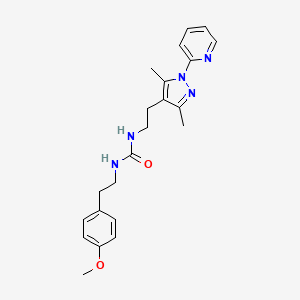

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2545990.png)

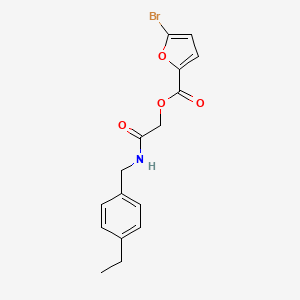

![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)

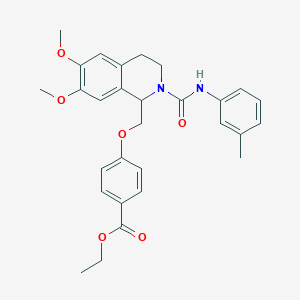

![1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2545995.png)

![8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2545996.png)

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)

![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)